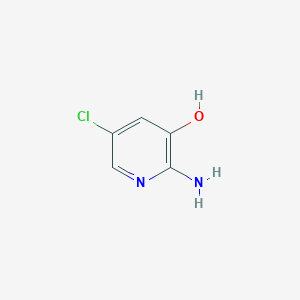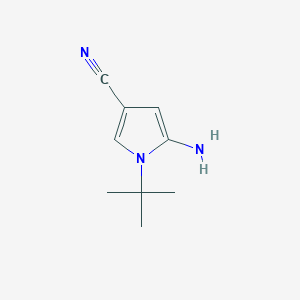
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It appears as white crystals .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a benzyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton . Also, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a solid substance with a melting point of 114-122°C . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Precursor for β-Amino Carbonyl Compounds
The compound is used in the synthesis of β-amino carbonyl compounds and their derivatives through aza-type Michael addition . These compounds are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
Synthesis of Tridentate Nitrogen Donor Ligand
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of tridentate nitrogen donor ligands . These ligands have a wide range of applications in coordination chemistry and catalysis.
Synthesis of New Products Using Aza-Type Michael Reactions
This compound is used in the synthesis of new products using aza-type Michael reactions under mild conditions . This involves a mixture of 3-(benzylamino)propionitrile and 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .
Precursor for Optically Active Amino Acids
The compound is used as a precursor for optically active amino acids . These amino acids have significant applications in the pharmaceutical industry, especially in the production of chiral drugs.
Precursor for Amino Alcohols
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is used as a precursor for amino alcohols . Amino alcohols are important in the synthesis of a variety of pharmaceuticals, agrochemicals, and surfactants.
Precursor for Diamines
This compound is used as a precursor for diamines . Diamines are used in the production of polyamides, polyimides, and polyureas, which have applications in various industries including textiles, coatings, and plastics.
Precursor for Lactams
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is used as a precursor for lactams . Lactams are cyclic amides that are used in the synthesis of a variety of pharmaceuticals, including antibiotics and antiviral drugs.
Inhibitor for D-Amino Acid Oxidase (DAO)
Although not directly related to “1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid”, it’s worth mentioning that a similar compound, “3-Methylpyrazole-5-carboxylic acid”, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
1-benzyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438921 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
17607-80-6 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
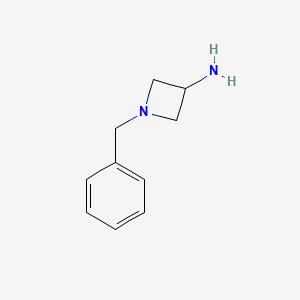
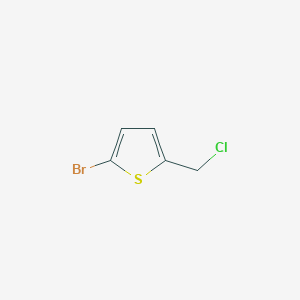

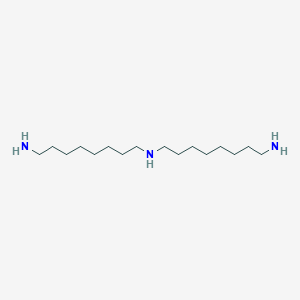
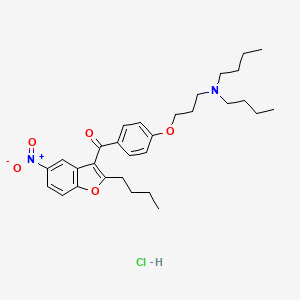
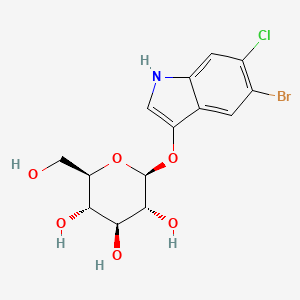
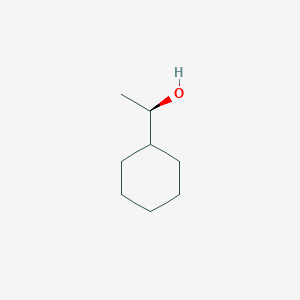
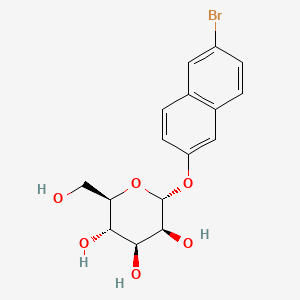
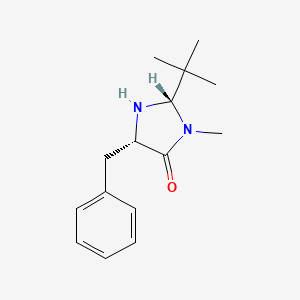
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
